4-[4-(2-Methylpropyl)phenyl]oxan-4-ol
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Overview
Description
4-[4-(2-Methylpropyl)phenyl]oxan-4-ol, also known as Florol or Florosa, is a chemical compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is a member of the oxan-4-ol family and is characterized by its floral scent, making it a popular ingredient in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methylpropyl)phenyl]oxan-4-ol typically involves the reaction of 4-methyl-2-(2-methylpropyl)oxan-4-ol with various reagents under controlled conditions . The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methylpropyl)phenyl]oxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-[4-(2-Methylpropyl)phenyl]oxan-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methylpropyl)phenyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[4-(2-Methylpropyl)phenyl]oxan-4-ol can be compared with other similar compounds, such as:
2-Isobutyl-4-hydroxy-4-methyltetrahydropyran: Similar structure but different functional groups.
4-Methyl-2-phenyl-1,3-oxazol-5-ol: Different ring structure and functional groups.
2-Methyl-4-penten-2-ol: Different carbon chain and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its floral scent, which makes it particularly valuable in the fragrance industry .
Properties
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]oxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-12(2)11-13-3-5-14(6-4-13)15(16)7-9-17-10-8-15/h3-6,12,16H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYKBWRDQRHDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2(CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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